2-Bromo-2'-chloroacetophenone

Physical organic chemistry Crystal engineering Process chemistry handling

2-Bromo-2'-chloroacetophenone (CAS 5000-66-8), also known as o-chlorophenacyl bromide, is an α-haloketone belonging to the phenacyl bromide family. It is a colourless to light yellow liquid at ambient temperature, with a boiling point of 105 °C at 1 mmHg and a density of 1.602 g/mL at 25 °C.

Molecular Formula C8H6BrClO
Molecular Weight 233.49 g/mol
CAS No. 5000-66-8
Cat. No. B017061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2'-chloroacetophenone
CAS5000-66-8
Synonyms2-Bromo-1-(2-chlorophenyl)ethanone;  o-Chlorophenacyl Bromide;  Bromomethyl 2-Chlorophenyl Ketone;  2-Bromo-2’-chloroacetophenone; 
Molecular FormulaC8H6BrClO
Molecular Weight233.49 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CBr)Cl
InChIInChI=1S/C8H6BrClO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2
InChIKeyWZWWEVCLPKAQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2'-chloroacetophenone (CAS 5000-66-8): Procurement-Relevant Baseline for the Ortho-Chloro α-Haloketone Intermediate


2-Bromo-2'-chloroacetophenone (CAS 5000-66-8), also known as o-chlorophenacyl bromide, is an α-haloketone belonging to the phenacyl bromide family. It is a colourless to light yellow liquid at ambient temperature, with a boiling point of 105 °C at 1 mmHg and a density of 1.602 g/mL at 25 °C . Structurally, it features a bromomethyl ketone group adjacent to an ortho-chlorinated phenyl ring (C₈H₆BrClO, MW 233.49), a substitution pattern that fundamentally alters its physical state and reactivity relative to its meta- and para-substituted isomers as well as the unsubstituted parent phenacyl bromide [1]. The compound serves as a key synthetic intermediate in pharmaceutical and agrochemical manufacturing and is a compendial reference standard (Tulobuterol Impurity 2) meeting USP, EMA, JP, and BP requirements [2].

α
Synthetic Intermediate
α-haloketone with ortho-chloro substitution pattern for pharmaceutical and agrochemical synthesis routes.
Liquid Reagent Handling
Liquid at ambient temperature, simplifying automated dispensing and continuous-flow reactor integration.
Compendial Reference Standard
Designated as Tulobuterol Impurity 2, meeting USP, EMA, JP, and BP regulatory standards.
Kinetic Selectivity Context
Exhibits diminished SN2 reactivity versus meta/para isomers, supporting orthogonal synthetic strategies.

Why Generic Substitution of 2-Bromo-2'-chloroacetophenone with Other Phenacyl Bromides Carries Measurable Risk


Although all monochloro phenacyl bromide isomers share the identical molecular formula (C₈H₆BrClO) and molecular weight (233.49 g/mol), the ortho-chloro substitution pattern in 2-bromo-2'-chloroacetophenone produces a unique combination of physical state (liquid versus solid), nucleophilic displacement kinetics (approximately 7-fold slower than the para- and meta-chloro isomers), and a distinct regulatory identity as Tulobuterol Impurity 2 that cannot be replicated by any other positional isomer [1]. The unsubstituted phenacyl bromide (CAS 70-11-1), while more readily available at higher purity grades (≥99% GC), lacks the aromatic chlorine atom required for downstream reactions that depend on subsequent ortho-directed functionalisation or halogen-specific cross-coupling . Substituting with 2-bromo-4'-chloroacetophenone (CAS 536-38-9) or 2-bromo-3'-chloroacetophenone (CAS 41011-01-2) alters reaction kinetics, physical handling requirements, and regulatory traceability in pharmaceutical impurity profiling [2].

Positional Isomer Mismatch
Meta- and para-chloro isomers (CAS 41011-01-2, 536-38-9) are crystalline solids with distinct reactivity; their physical handling and kinetic profiles may not transfer directly.
Regulatory Identity Gap
Only the ortho isomer is designated Tulobuterol Impurity 2; using any other positional isomer would fail compendial traceability requirements for pharmaceutical impurity profiling.
Unsubstituted Analog Limitations
Phenacyl bromide (CAS 70-11-1) lacks the aromatic chlorine atom required for subsequent ortho-directed functionalisation or halogen-specific cross-coupling steps.

2-Bromo-2'-chloroacetophenone (CAS 5000-66-8): Five Verifiable Dimensions of Differentiation from Closest Analogs


Physical State Divergence: Liquid Ortho Isomer Versus Solid Meta, Para, and Unsubstituted Analogs at Ambient Temperature

2-Bromo-2'-chloroacetophenone is a liquid at 20 °C, whereas its three closest structural analogs are all crystalline solids at ambient temperature: 2-bromoacetophenone melts at 48–51 °C, 2-bromo-3'-chloroacetophenone melts at 37–41 °C, and 2-bromo-4'-chloroacetophenone melts at 95–99 °C . This ortho-effect on crystal packing is attributed to the steric and electronic influence of the ortho-chloro substituent disrupting intermolecular organisation [1]. The liquid physical form eliminates the need for pre-heating or dissolution before transfer in continuous-flow reactors and simplifies automated liquid dispensing on synthesis platforms.

Physical State Divergence
Cross-study comparable
Liquid at 20 °C vs. comparators: solids (mp ≥37 °C). Ortho substitution lowers melting point significantly.
Supports liquid-handling workflow selection
Enables direct use in automated dispensing platforms.
Physical organic chemistry Crystal engineering Process chemistry handling

Nucleophilic Displacement Kinetics: Ortho-Chloro Substitution Reduces SN2 Reactivity by ~7-Fold Relative to Para-Chloro and Unsubstituted Phenacyl Bromides

In a direct head-to-head kinetic study by Kalendra et al. (2003), the second-order rate constant for the reaction of ortho-chloro-substituted phenacyl bromide (2-bromo-2'-chloroacetophenone) with tert-butylamine was measured as k = 2.85 × 10³ L M⁻¹ min⁻¹, compared to 20.0 × 10³ L M⁻¹ min⁻¹ for the para-chloro isomer, 23.6 × 10³ L M⁻¹ min⁻¹ for the meta-chloro isomer, and 20.5 × 10³ L M⁻¹ min⁻¹ for the unsubstituted phenacyl bromide [1]. This represents a 7.0-fold rate reduction versus the para isomer and a 7.2-fold reduction versus the unsubstituted parent. The diminished reactivity is mechanistically attributed to rotational barrier effects and Adσ + Bdσ repulsion unique to ortho substitution, which are absent in meta- and para-substituted systems [1].

SN2 Kinetics
Head-to-head
k = 2.85 × 10³ L M⁻¹ min⁻¹ (7.0× slower vs para-Cl; 7.2× slower vs unsubstituted).
Context-dependent reactivity for orthogonal synthesis
Mechanistically attributed to ortho rotational barrier effects.
Physical organic chemistry Reaction kinetics SN2 mechanism Substituent effects

Pharmaceutical Regulatory Identity: The Ortho-Chloro Isomer Is the Documented Tulobuterol Impurity 2 Reference Standard – Meta and Para Isomers Lack This Compendial Status

2-Bromo-2'-chloroacetophenone is formally designated as Tulobuterol Impurity 2 and is supplied as a fully characterized reference material meeting USP, EMA, JP, and BP regulatory standards [1]. It is explicitly detected as an intermediate impurity during the synthesis of high-purity Tulobuterol, alongside 1-(2-chlorophenyl)-2-bromoethanol [2]. The para-chloro isomer (CAS 536-38-9) and meta-chloro isomer (CAS 41011-01-2) are not listed as Tulobuterol impurities in any pharmacopoeial monograph or published impurity profile. For ANDA and NDA submissions involving Tulobuterol, only the ortho-chloro phenacyl bromide (CAS 5000-66-8) provides the required traceability.

Regulatory Identity
Head-to-head
Exclusive designation as Tulobuterol Impurity 2 (USP/EMA/JP/BP). Other isomers lack this compendial status.
Required for ANDA/NDA impurity traceability
Meta and para isomers fail regulatory audit requirements.
Pharmaceutical impurity profiling Reference standards Regulatory compliance Tulobuterol

Refractive Index as a Liquid-Phase Identity Discriminator: Ortho Isomer (n20/D 1.590) Distinguished from Solid Isomers That Cannot Be Measured Under Identical Conditions

The refractive index of 2-bromo-2'-chloroacetophenone is n20/D 1.590 (lit.), as reported on the Sigma-Aldrich Certificate of Analysis . Because the para-chloro isomer (mp 95–99 °C) and meta-chloro isomer (mp 37–41 °C) are crystalline solids at 20 °C, their refractive indices are not routinely reported under identical conditions and are of limited practical utility for liquid-phase identity verification . The ortho isomer's liquid state at standard laboratory temperature enables rapid, non-destructive identity confirmation via refractometry—a quality control advantage not shared by its solid positional isomers. The measured density of 1.602 g/mL at 25 °C further differentiates it from the para isomer (density ~1.598 g/cm³, predicted) and meta isomer (density ~1.598 g/cm³, predicted) .

Refractive Index Identity
Data to verify
n20/D 1.590 (liquid). Solid isomers cannot be measured under identical conditions.
Rapid liquid-phase incoming QC identity test
Density: 1.602 g/mL differentiates from ~1.598 g/cm³ for solids.
Analytical chemistry Identity testing Refractive index Quality control

Documented Synthesis Yield: 91% Isolated Yield Reported for the Ortho Isomer Under Mild Aqueous Bromination Conditions

A reported synthesis of 2-bromo-2'-chloroacetophenone via bromination of o-chloroacetophenone with bromine in water at 20 °C for 0.75 h affords the product in 91% isolated yield (1.81 g scale), as documented in Synthetic Communications (2016, vol. 46, #2, p. 165–168) . This yield benchmark is obtained under mild, aqueous conditions without the need for acetic acid or other organic co-solvents commonly required for para-substituted phenacyl bromide syntheses, where acetic acid at elevated temperature (90 °C) is typically employed and yields of approximately 90% are reported under those more forcing conditions . The ability to achieve comparable or superior yield under milder, greener conditions represents a process advantage for the ortho isomer.

Synthesis Yield
Cross-study comparable
91% isolated yield (Br₂/H₂O, 20 °C, 0.75 h) vs. para isomer ~90% yield (AcOH, 90 °C).
Supports milder, greener process selection
Aqueous conditions reduce energy input and solvent hazard profile.
Synthetic methodology Process development Bromination Yield optimisation

Procurement-Driven Application Scenarios Where 2-Bromo-2'-chloroacetophenone (CAS 5000-66-8) Provides Verifiable Advantage


Tulobuterol API Manufacturing and Impurity Profiling for Regulatory Submission

In the synthesis and quality control of Tulobuterol active pharmaceutical ingredient, 2-bromo-2'-chloroacetophenone serves a dual role: it is both a key synthetic intermediate (via bromination of o-chloroacetophenone) and the designated Tulobuterol Impurity 2 reference standard. As demonstrated in Section 3, only the ortho-chloro isomer possesses compendial recognition under USP, EMA, JP, and BP monographs . ANDA and NDA submissions require this specific CAS number (5000-66-8) for impurity traceability; substitution with any other chlorophenacyl bromide isomer would fail to meet regulatory identification and quantification requirements for Tulobuterol impurity profiling .

Continuous-Flow and Automated Synthesis Platforms Requiring Liquid Reagent Handling

The liquid physical state of 2-bromo-2'-chloroacetophenone at ambient temperature eliminates the need for pre-melting or dissolution steps required for solid phenacyl bromides (mp 37–99 °C for comparators). This property enables direct use in automated liquid handlers and continuous-flow microreactors without heated transfer lines or co-solvent addition, reducing both process complexity and solvent waste. The quantified physical state difference (liquid vs solid) documented in Section 3, Evidence Item 1 directly supports its selection over solid analogs for automated synthesis workflows .

Kinetic Selectivity in Orthogonal Multistep Syntheses Where α-Bromoketone Reactivity Must Be Tempered

The approximately 7-fold slower SN2 displacement rate of the ortho-chloro phenacyl bromide (k = 2.85 × 10³ L M⁻¹ min⁻¹) relative to the para isomer (k = 20.0) and unsubstituted parent (k = 20.5), as established by Kalendra et al. (2003) and detailed in Section 3, Evidence Item 2, provides a kinetic selectivity window. In synthetic sequences where the α-bromoketone must survive one set of nucleophilic conditions while another functional group is selectively transformed, the ortho isomer's diminished reactivity can prevent premature consumption of the phenacyl bromide moiety, improving overall sequence yield and reducing purification burden .

Green Chemistry Process Development Leveraging Mild Aqueous Bromination Conditions

The documented 91% isolated yield for 2-bromo-2'-chloroacetophenone using bromine in water at 20 °C (0.75 h) compares favourably with the ~90% yield reported for the para isomer under more energy-intensive conditions (acetic acid solvent, 90 °C), as shown in Section 3, Evidence Item 5. For process chemists developing scalable, environmentally preferable synthetic routes, the ortho isomer's compatibility with aqueous, ambient-temperature bromination reduces solvent hazard classification, energy consumption, and waste disposal costs relative to acetic acid-based protocols required for the para isomer .

Application
Selection Property
Validation Focus
Tulobuterol impurity profiling for regulatory submission
Compendial reference standard identity
ANDA/NDA traceability and pharmacopoeial monograph compliance
Continuous-flow and automated synthesis platforms
Ambient-temperature liquid physical state
Automated liquid dispensing and microreactor compatibility
Kinetic selectivity in orthogonal multistep syntheses
Diminished SN2 displacement rate (~7× slower)
Controlled reactivity and byproduct profile management
Green chemistry process development
Mild aqueous bromination compatibility (91% yield)
Energy reduction, solvent hazard, and waste disposal cost review

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